1,3,5-Trinitrobenzene

Vue d'ensemble

Description

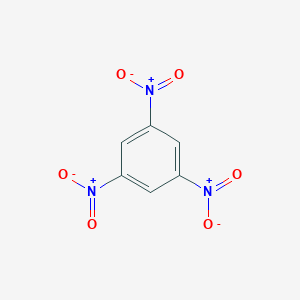

1,3,5-Trinitrobenzene (TNB), with the molecular formula C₆H₃N₃O₆ and molecular weight 213.10 g/mol, is a symmetric nitroaromatic compound characterized by three nitro groups at the 1, 3, and 5 positions of the benzene ring . Its IUPAC name is 1,3,5-trinitrobenzène, and it is also known as sym-trinitrobenzene or TNB . Key identifiers include CAS No. 99-35-4, EINECS No. 202-752-7, and ChemSpider ID 13873689 .

TNB is notable for its high chemical stability among trinitrobenzene isomers due to its symmetrical structure, which reduces ring strain and electron deficiency compared to unsymmetrical isomers . This stability makes it suitable for use in explosives, though it is less common than 2,4,6-trinitrotoluene (TNT). Its electron-deficient aromatic ring undergoes reactions with nucleophiles, such as displacement of nitro groups under alkaline conditions (e.g., forming 3,5-dinitroanisole in boiling methanol with alkali metal carbonates) .

Méthodes De Préparation

1,3,5-Trinitrobenzene can be synthesized through several methods:

Nitration of m-dinitrobenzene: This involves the nitration of m-dinitrobenzene using nitric acid in the presence of sulfuric acid.

Decarboxylation of 2,4,6-trinitrobenzoic acid: This method involves heating 2,4,6-trinitrobenzoic acid or its sodium salt with water, alcohol, or dilute sodium carbonate.

Oxidation of 2,4,6-trinitrotoluene: The crude trinitrobenzoic acid obtained by oxidation of 2,4,6-trinitrotoluene is mixed with water and sodium hydroxide solution, followed by the addition of glacial acetic acid.

Analyse Des Réactions Chimiques

Charge-Transfer Complex Formation

TNB forms charge-transfer complexes with electron-rich aromatic compounds (e.g., benzene derivatives). These complexes arise from π-π interactions between TNB’s electron-deficient ring and electron-donating arenes . Such complexes are studied for their optical and electronic properties.

Nucleophilic Substitution Reactions

TNB undergoes nitro group substitution under controlled conditions:

With Primary Aliphatic Alcohols

Reactions with alcoholates (RO⁻) depend on the alcohol’s basicity :

| Alcoholate Basicity | Reaction Pathway | Product |

|---|---|---|

| High (e.g., MeONa) | σ-Complex formation at unsubstituted positions | σ-H Adducts |

| Low (e.g., HC≡CCH₂OK) | Nitro group substitution | 1-Alkoxy-3,5-dinitrobenzene |

For example:

Reduction Reactions

Catalytic hydrogenation or chemical reduction converts TNB to 1,3,5-triaminobenzene (TAB) :

TAB serves as a precursor to phloroglucinol and other phenolic compounds .

Reactions with Cyanide Ion

Cyanide reacts with TNB to form σ-complexes, with equilibrium and kinetic parameters determined in isopropanol :

| Parameter | Value |

|---|---|

| Equilibrium Constant () | |

| Activation Energy () | 45 kJ/mol |

| Entropy Change () | -80 J/(mol·K) |

The reaction proceeds via attack at the unsubstituted ring position:

Thermal Decomposition

TNB decomposes explosively upon rapid heating, releasing nitrogen oxides :

Key intermediates include nitroso compounds and carbon-centered radicals .

Reactivity with Reducing Agents

TNB reacts vigorously with reducing substances (e.g., hydrides), leading to detonation risks. For example, with lithium aluminum hydride:

This reaction underscores TNB’s classification as a high explosive .

pH-Dependent Behavior

TNB acts as a narrow-range pH indicator (pH 12.0–14.0), transitioning from colorless to orange upon deprotonation :

Comparative Reactivity Data

| Reaction Type | Conditions | Rate Constant () | Reference |

|---|---|---|---|

| Nitro group substitution | K₂CO₃/NMP, 80°C | ||

| Cyanide σ-complex formation | Isopropanol, 25°C | ||

| Thermal decomposition | >200°C |

Applications De Recherche Scientifique

Explosive Applications

1.1 Munitions and Explosives

TNB is primarily utilized in the formulation of explosives due to its high energy content and stability. It is often used as a component in military munitions and as a precursor in the synthesis of more complex explosive compounds. The compound exhibits excellent detonation properties and is known for its ability to enhance the performance of other explosives when used as a booster.

Table 1: Explosive Characteristics of 1,3,5-Trinitrobenzene

| Property | Value |

|---|---|

| Density | 1.6 g/cm³ |

| Detonation Velocity | ~7,000 m/s |

| Sensitivity | Moderate |

| Stability | Stable under normal conditions |

Chemical Synthesis

2.1 Synthesis of Other Compounds

TNB serves as an important intermediate in the synthesis of various chemicals. It can be transformed into other nitro compounds or used in the production of dyes and pharmaceuticals. For instance, TNB can be hydrogenated to produce phloroglucinol, which is valuable in organic synthesis.

Case Study: Hydrogenation Process

A recent study demonstrated an environmentally friendly method for synthesizing phloroglucinol from TNB using copper-based catalysts in a methanol solvent. This process not only enhances yield but also minimizes hazardous waste by-products .

Toxicological Research

3.1 Health Effects and Safety Studies

Research has indicated that exposure to TNB can lead to various health effects, particularly concerning neurotoxicity and hematological impacts. Studies on animal models have shown that TNB can cause gliovascular lesions similar to those caused by thiamine deficiency . Additionally, it has been linked to reduced metabolic activity in cultured astrocytes, indicating potential neurotoxic effects .

Table 2: Toxicological Findings on this compound

| Study Type | Findings |

|---|---|

| In vitro cytotoxicity | TC50 = 16 µM (cell death) after 24-hour exposure |

| Animal studies | Gliovascular lesions observed in rat models |

| Hematological effects | Potential for anemia and reduced red blood cell count |

Environmental Impact

4.1 Presence in Waste Sites

TNB has been identified at multiple hazardous waste sites across the United States, raising concerns regarding environmental contamination and public health risks. The Environmental Protection Agency (EPA) has classified it as a contaminant of concern due to its persistence and potential health effects .

Mécanisme D'action

1,3,5-Trinitrobenzene exerts its effects through the formation of charge-transfer complexes with electron-rich arenes. The reduction of this compound leads to the formation of 1,3,5-triaminobenzene, which is a precursor to phloroglucinol . The molecular targets and pathways involved include the interaction with electron-rich compounds and the subsequent reduction to form amines .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

1,3-Dinitrobenzene (1,3-DNB)

- Molecular Formula : C₆H₄N₂O₄

- Key Differences: Lacks a third nitro group, reducing explosive power but increasing reactivity. Environmental Behavior: Both TNB and 1,3-DNB degrade slowly in air, water, and soil. Both can migrate to groundwater due to low soil adsorption . Toxicity: Both compounds impair blood oxygen transport, causing headaches, nausea, and dizziness in humans. Animal studies show 1,3-DNB additionally causes behavioral changes and male reproductive damage .

2,4,6-Trinitrotoluene (TNT)

- Molecular Formula : C₇H₅N₃O₆

- Key Differences: A methyl group replaces one hydrogen on the benzene ring, enhancing stability and reducing sensitivity compared to TNB. Applications: TNT is the most widely used military explosive due to its balance of power and safety. TNB’s higher symmetry provides comparable stability but is less commonly employed .

1,3,5-Triamino-2,4,6-trinitrobenzene (TATB)

- Molecular Formula : C₆H₆N₆O₆

- Key Differences: Amino groups replace three hydrogens, drastically reducing sensitivity to shock and heat. TATB is used in "insensitive munitions" where safety is critical. Toxicity: Acute oral LD₅₀ for nanoTATB in rats exceeds 10,000 mg/kg, classifying it as practically non-toxic .

Nitroamine Explosives

RDX (1,3,5-Trinitro-1,3,5-triazacyclohexane)

- Molecular Formula : C₃H₆N₆O₆

- TNB’s ~7,300 m/s). Environmental Impact: RDX is highly mobile in soil and a persistent groundwater contaminant .

Tetryl (2,4,6-Trinitrophenylmethylnitramine)

- Molecular Formula : C₇H₅N₅O₈

- Key Differences :

Isomeric Comparisons

Unsymmetrical trinitrobenzene isomers (e.g., 1,2,3- or 1,2,4-trinitrobenzene) are far more reactive than TNB. For example:

- They undergo nitro group displacement under milder conditions .

- Lack of symmetry increases electron deficiency, making them prone to unintended reactions .

Data Tables

Table 1: Physical and Chemical Properties

Table 2: Environmental and Toxicological Profiles

Research Findings

- Stability Mechanism : TNB’s symmetrical structure distributes electron density evenly, reducing susceptibility to nucleophilic attack compared to unsymmetrical isomers .

- Spectral Identification : TNB exhibits distinct THz absorption bands at 1.2–2.5 THz, useful for detection in security screenings .

- Synthesis : TNB is produced via nitration of benzene under controlled conditions, whereas TNT derives from toluene nitration .

Activité Biologique

1,3,5-Trinitrobenzene (TNB) is a nitroaromatic compound primarily known for its use in explosives and as an intermediate in the synthesis of other chemicals. Its biological activity has garnered attention due to its potential health impacts, particularly in occupational settings where exposure may occur. This article reviews the biological effects of TNB, focusing on its cytotoxicity, metabolic pathways, and overall toxicological profile based on diverse research findings.

This compound is characterized by three nitro groups attached to a benzene ring. Its chemical structure contributes to its reactivity and potential toxicity. The compound is often compared with its analogs, such as 1,3-dinitrobenzene (DNB), which shares similar properties but exhibits different levels of toxicity.

Cytotoxicity and Metabolic Activity

Research conducted on cultured astrocytes from Fischer-344 rats has shown that TNB exhibits significant cytotoxic effects. The toxic concentration that induces 50% cell death (TC50) was determined to be approximately 16 µM after a 24-hour exposure period. Cytotoxicity was assessed through lactate dehydrogenase (LDH) leakage and metabolic activity was measured using tetrazolium salt conversion techniques .

Table 1: Cytotoxic Effects of TNB on Astrocytes

| Concentration (µM) | LDH Leakage (%) | Metabolic Activity (%) |

|---|---|---|

| 0 | 0 | 100 |

| 2 | 10 | 90 |

| 8 | 30 | 70 |

| 16 | 60 | 40 |

| 32 | 90 | 10 |

Mechanisms of Toxicity

The mechanisms underlying TNB toxicity are not fully elucidated; however, studies indicate that it may involve oxidative stress and the formation of reactive metabolites. In vivo studies have shown that TNB can form stable adducts with hemoglobin and tissue DNA following oral administration, suggesting a potential for long-term biological effects .

Metabolic Pathways

Metabolism studies have revealed that TNB is rapidly converted into various metabolites in biological systems. Key metabolites identified include:

- 3-Amino-5-nitroaniline

- 3,5-Dinitroaniline

- 1,3-Diamino-5-nitrobenzene

These metabolites have been detected in urine and blood samples from exposed rats, indicating that TNB undergoes significant biotransformation .

Toxicological Studies

Toxicological assessments have highlighted several health risks associated with TNB exposure. Animal studies suggest that exposure can lead to:

- Hematopoietic effects: Reduced erythrocyte counts leading to anemia.

- Neurological effects: Gliovascular lesions similar to those caused by thiamine deficiency.

- Reproductive toxicity: Damage to sperm production and male reproductive organs .

Case Study: Occupational Exposure

A retrospective study examined workers exposed to TNB dust during manufacturing processes. Symptoms reported included headaches, dizziness, and cyanosis—indicative of reduced oxygen-carrying capacity in the blood. This aligns with findings from animal studies suggesting similar hematological impacts .

Environmental Impact

TNB can enter the environment through wastewater effluents from manufacturing plants. Its persistence raises concerns about ecological toxicity and potential bioaccumulation in aquatic systems. The Environmental Protection Agency (EPA) has classified TNB as not likely to be carcinogenic in humans based on current data; however, ongoing monitoring is recommended due to its toxicological profile .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1,3,5-Trinitrobenzene (TNB), and how do reaction conditions influence yield and purity?

The synthesis of TNB typically involves the nitration of benzene derivatives under controlled conditions. A validated method employs a mixture of concentrated sulfuric acid and nitric acid (H₂SO₄/HNO₃) in a stepwise nitration process. For example, nitration of 1,3-dinitrobenzene with fuming nitric acid at 100–120°C yields TNB with >85% purity . Temperature control is critical, as excessive heat can lead to decomposition or side products like polynitro derivatives. Post-synthesis purification via recrystallization in polar solvents (e.g., DMSO or ionic liquids) improves crystallinity and reduces impurities .

Q. What are the key physicochemical properties of TNB relevant to handling and experimental design?

TNB (C₆H₃N₃O₆) has a molecular weight of 213.10 g/mol, a melting point of 122–124°C, and a density of 1.76 g/cm³ . Its low solubility in water (0.02 g/L at 25°C) necessitates the use of organic solvents like acetone or DMSO for dissolution. Thermodynamic data, such as enthalpy of formation (ΔHf ≈ −50 kJ/mol), are critical for predicting stability and reactivity in energetic materials research . Researchers must store TNB at ≤6°C to prevent sublimation or unintended decomposition .

Q. Which analytical methods are most effective for detecting TNB in environmental or biological samples?

High-resolution gas chromatography with electron capture detection (HRGC/ECD) achieves detection limits in the picogram range for TNB in soil and water samples, with a recovery rate of ~110% and ±3% precision . For biological matrices (e.g., serum), liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its selectivity for nitroaromatic metabolites. However, TNB’s rapid metabolism in vivo limits direct detection, necessitating derivatization techniques to stabilize analytes .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations optimize TNB-based cocrystals for improved energetic performance?

Cocrystallization of TNB with compounds like 2,4,6-trinitrotoluene (TNT) enhances detonation velocity while reducing sensitivity. MD simulations using the COMPASS force field (NPT ensemble) predict intermolecular interactions, such as π-π stacking and hydrogen bonding, which stabilize the cocrystal lattice. Experimental validation via X-ray diffraction confirms that the TNT/TNB cocrystal exhibits a 15% increase in detonation pressure compared to pure TNT .

Q. What methodological frameworks are used to assess toxicological risks of TNB in occupational exposure studies?

The U.S. EPA’s uncertainty factor (UF) approach incorporates interspecies variability (10×), intraspecies sensitivity (10×), and LOAEL-to-NOAEL extrapolation (10×) to derive reference doses for TNB. In vitro assays using human hepatocytes reveal that TNB inhibits cytochrome P450 enzymes, complicating metabolic clearance. Chronic exposure models in rodents show dose-dependent methemoglobinemia, requiring biomarker monitoring (e.g., blood glutathione levels) in risk assessments .

Q. How do environmental persistence and degradation pathways of TNB influence remediation strategies?

TNB’s half-life in soil exceeds 180 days due to its resistance to microbial degradation. Advanced oxidation processes (AOPs), such as UV/H₂O₂ treatment, degrade TNB via hydroxyl radical (•OH) attack on nitro groups, yielding less toxic intermediates (e.g., nitroso derivatives). Gas chromatography-mass spectrometry (GC-MS) tracks degradation products, while toxicity testing with Vibrio fischeri confirms reduced ecotoxicity post-treatment .

Q. What experimental approaches characterize TNB’s thermal stability under high-pressure conditions?

High-pressure infrared spectroscopy (HP-IR) and diamond anvil cell (DAC) techniques reveal structural changes in TNB at pressures >5 GPa. Phase transitions are marked by shifts in N–O stretching frequencies (1,350–1,520 cm⁻¹) and amorphization above 10 GPa. Differential scanning calorimetry (DSC) under dynamic heating (5°C/min) identifies exothermic decomposition peaks at 290–310°C, critical for safety protocols in energetic material storage .

Q. What novel purification methods address challenges in TNB recrystallization for high-purity applications?

Ionic liquid (IL)-based recrystallization, using 3-ethyl-1-methylimidazolium acetate/DMSO co-solvents, achieves >99% purity by selectively dissolving TNB at 80°C and cooling to 25°C. This method reduces solvent waste compared to traditional ethanol/water systems. X-ray diffraction (XRD) confirms monoclinic crystal structure retention, essential for maintaining detonation performance .

Propriétés

IUPAC Name |

1,3,5-trinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATJOMSPNYCXIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O6 | |

| Record name | TRINITROBENZENE, WETTED WITH NOT LESS THAN 30% WATER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8046 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRINITROBENZENE, [DRY] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12890 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRINITROBENZENE, [WETTED WITH NOT LESS THAN 10% WATER BY MASS] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/26030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021406 | |

| Record name | 1,3,5-Trinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trinitrobenzene, wetted with not less than 30% water appears as a light yellow crystalline sludge or slurry. Burns but may require some effort to ignite. A high explosive when dry. Easily ignited and burns very vigorously when dry. Insoluble in water. Produces toxic oxides of nitrogen during combustion., Trinitrobenzene, [dry] appears as a high explosive. Easily ignited and burns vigorously when dry. Insoluble in water. Will burn when wet, though may be difficult to ignite. Produces toxic oxides of nitrogen during combustion. May explode under exposure to heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments., "Trinitrobenzene, wetted, with not less than 10% water by mass" is a yellowish moist mass of crystals or a slurry. An explosive, but wetting lowers the risk of detonation. Dangerously explosive if allowed to dry out. The dry compound has a melting point of 122.5 °C and is only slightly soluble in water (40 mg / L at 20 °C). Store tightly sealed (to protect from drying out) in a cool, ventilated place, away from acute fire hazards and easily oxidized materials. May be toxic by ingestion., Yellow crystals--will explode if heated; [ATSDR-PHS] | |

| Record name | TRINITROBENZENE, WETTED WITH NOT LESS THAN 30% WATER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8046 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRINITROBENZENE, [DRY] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12890 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRINITROBENZENE, [WETTED WITH NOT LESS THAN 10% WATER BY MASS] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/26030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-Trinitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1583 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

315 °C | |

| Record name | 1,3,5-Trinitrobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility in water, 278 mg/L at 15 °C, In water, 492 mg/L at 25 °C, Insoluble in water, Soluble in alcohol and ether, 6.2 g/100 g benzene; 4.9 g/100 g methanol; 1.9 g/100 g alcohol; 0.25 g/100 g carbon disulfide; 1.5 g/100 g ether; 0.05 g/100 g petroleum ether. Freely soluble in dilute sodium sulfite, Slightly soluble in ethanol, ethyl ether, carbon disulfide; soluble in benzene, chloroform, pyrene; very soluble in acetone, toluene | |

| Record name | 1,3,5-Trinitrobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.688 at 20 °C/4 °C | |

| Record name | 1,3,5-Trinitrobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000032 [mmHg], 6.44X10-6 mm Hg at 25 °C (extrapolated) | |

| Record name | 1,3,5-Trinitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1583 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3,5-Trinitrobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals, Rhombic plates from benzene; leaflets from water, Orthorhombic bipyramidal plates from glacial acetic acid | |

CAS No. |

99-35-4 | |

| Record name | TRINITROBENZENE, WETTED WITH NOT LESS THAN 30% WATER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8046 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRINITROBENZENE, [DRY] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12890 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRINITROBENZENE, [WETTED WITH NOT LESS THAN 10% WATER BY MASS] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/26030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-Trinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Trinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trinitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3,5-trinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Trinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-trinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-TRINITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H75703R1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3,5-Trinitrobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

121.3 °C | |

| Record name | 1,3,5-Trinitrobenzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.